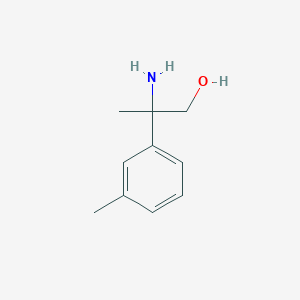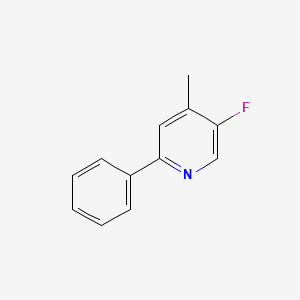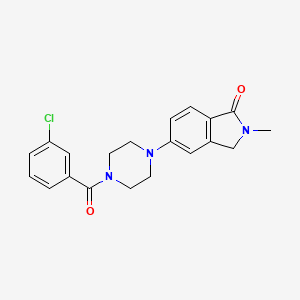
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and an isoindolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and employment of green chemistry principles, can be applied to scale up the laboratory procedures.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate neurological activity . The 3-chlorobenzoyl group may enhance the compound’s binding affinity to these receptors, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(4-chlorophenyl)oxazole-4-carbonitrile
Uniqueness
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-methylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoindolinone moiety differentiates it from other piperazine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Propiedades
Fórmula molecular |
C20H20ClN3O2 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H20ClN3O2/c1-22-13-15-12-17(5-6-18(15)20(22)26)23-7-9-24(10-8-23)19(25)14-3-2-4-16(21)11-14/h2-6,11-12H,7-10,13H2,1H3 |
Clave InChI |
MENDAMXNLXJNGK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1=O)C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


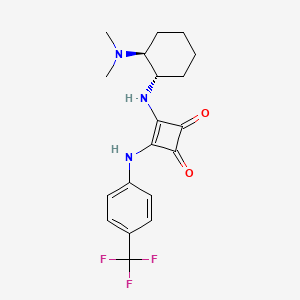
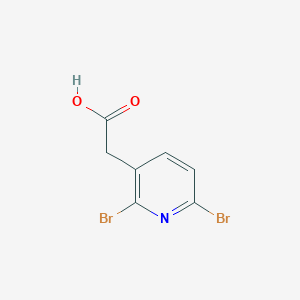
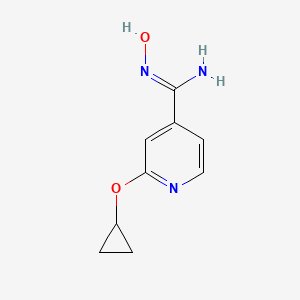

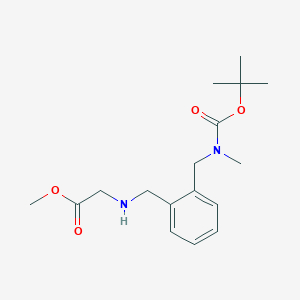
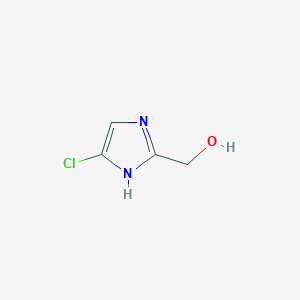
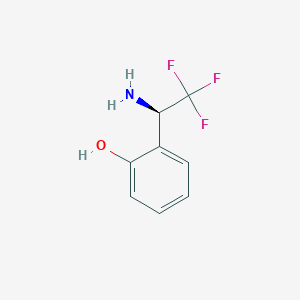
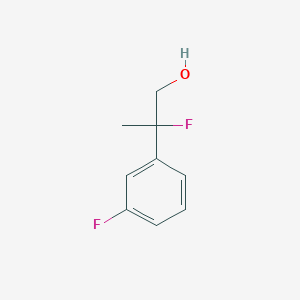
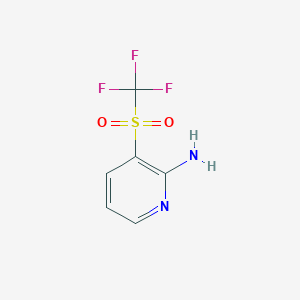
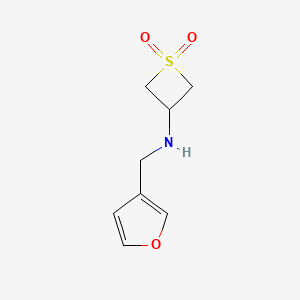
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
